

LY3007113: A Technical Overview of a p38 MAPK Inhibitor

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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1193085

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Executive Summary

LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway that has been investigated for its potential in oncology. Developed by Eli Lilly and Company, this compound showed promise in preclinical studies by modulating inflammatory responses and inducing apoptosis in cancer cells. However, its clinical development was halted during Phase 1 trials due to toxicity issues, which prevented the determination of a biologically effective dose. This technical guide provides a comprehensive overview of the available information on **LY3007113**, including its mechanism of action, and a summary of its preclinical and clinical findings.

Chemical Structure and Properties

A definitive public disclosure of the chemical structure, IUPAC name, molecular formula, and molecular weight for **LY3007113** is not available in the public domain, including scientific literature and patent databases. Chemical vendors list these properties as "Unknown".^{[1][2]} Based on its classification as a pyridopyrimidine, it belongs to a chemical class known for its ability to competitively bind to the ATP-binding site of kinases.^[3]

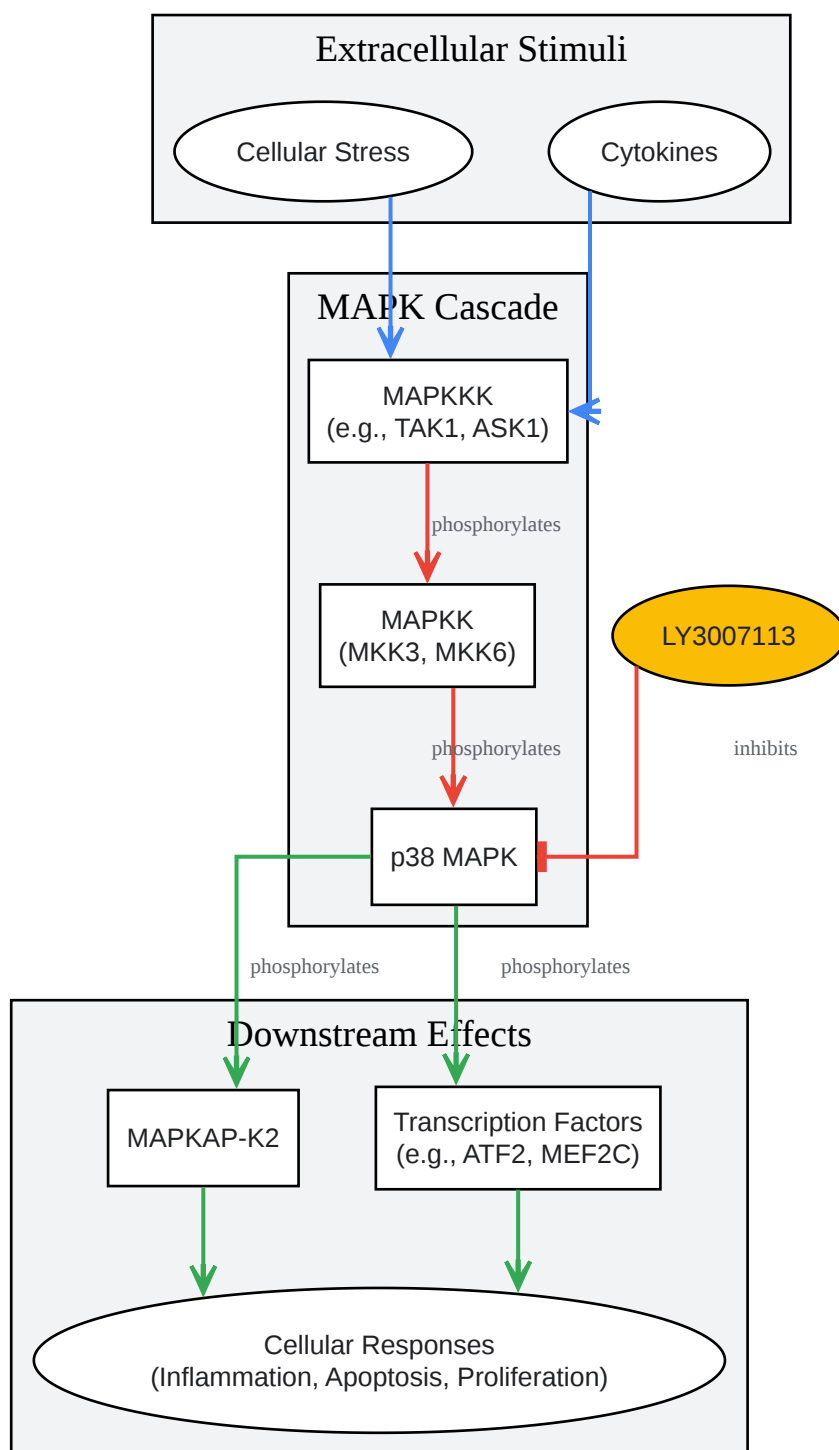
Table 1: Physicochemical and General Properties of **LY3007113**

Property	Value	Reference
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO, not in water	[3]
Purity	>98%	[2]
Storage	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)	[2]
Mechanism of Action	p38 mitogen-activated protein kinase (MAPK) inhibitor	[1][3]
Origin	United States	[3]

Mechanism of Action and Signaling Pathway

LY3007113 functions as an inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including cellular stress and cytokines.[3] The p38 MAPK pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell proliferation.[3] In cancer cells, this pathway is often upregulated.[3]

By inhibiting p38 MAPK, **LY3007113** prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[3] This disruption of the signaling cascade can lead to a reduction in the production of pro-inflammatory cytokines like TNF, IL-1, and IL-6, and can induce apoptosis in tumor cells.[3]



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p38 MAPK Signaling Pathway and the inhibitory action of **LY3007113**.

Preclinical and Clinical Studies

Preclinical Evaluation

Preclinical studies demonstrated the potential of **LY3007113** as an anti-cancer agent. In vitro experiments using HeLa cells showed that the compound inhibited the phosphorylation of MAPKAP-K2, confirming its intracellular activity.^[4] In vivo studies in mice bearing human glioblastoma (U87MG) xenografts also showed that oral administration of **LY3007113** inhibited p-MAPKAP-K2 in both peripheral blood and tumor tissue.^[4] Furthermore, **LY3007113** exhibited activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.^[4]

Phase 1 Clinical Trial

A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **LY3007113** in patients with advanced cancer.^[4]

Table 2: Summary of Phase 1 Clinical Trial Results for **LY3007113**

Parameter	Finding	Reference
Maximum Tolerated Dose (MTD)	30 mg administered orally every 12 hours (Q12H)	[4]
Dose-Limiting Toxicities (DLTs)	Upper gastrointestinal hemorrhage and increased hepatic enzymes, observed at the 40 mg Q12H dose level.	[4]
Common Adverse Events (>10%)	Tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.	[4]
Pharmacokinetics (t _{max})	Approximately 2 hours (range: 0.5–6 hours) after both single and repeated dosing.	[4]
Pharmacokinetics (t _{1/2})	Geometric mean of approximately 10 hours (range: 5–27 hours) on cycle 1 day 28.	[4]
Accumulation Ratio	Approximately 1.8.	[4]
Pharmacodynamics	Maximal inhibition (80%) of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells was not achieved. Sustained minimal inhibition (60%) was not maintained for 6 hours after dosing.	[4]
Clinical Outcome	The best overall response was stable disease in 3 out of 27 patients. Further clinical development was not pursued due to toxicity precluding the achievement of a biologically effective dose.	[4]

Experimental Protocols

Pharmacokinetic Analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The plasma concentrations of **LY3007113** and its metabolites, LSN3025641 and LSN3047151, were determined using a validated LC-MS/MS method.[\[4\]](#)

Sample Preparation:

- Protein Precipitation: Analytes were extracted from human plasma via protein precipitation.[\[4\]](#)

Chromatography:

- Column: Onyx Monolithic C18 column (Phenomenex).[\[4\]](#)
- Mobile Phase: Specific details on the mobile phase composition and gradient are not publicly available.

Mass Spectrometry:

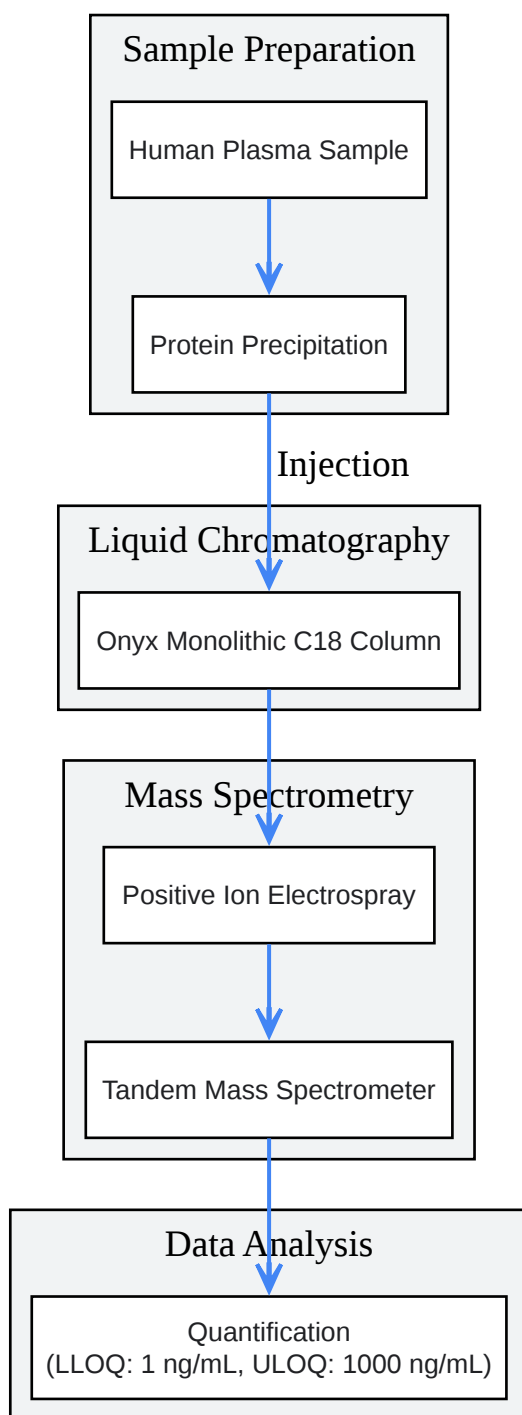
- Ionization: Positive ion electrospray.[\[4\]](#)
- Detection: Tandem mass spectrometry. Specific precursor and product ion transitions are not publicly available.

Quantification:

- Lower Limit of Quantification (LLOQ): 1 ng/mL for **LY3007113**.[\[4\]](#)
- Upper Limit of Quantification (ULOQ): 1000 ng/mL for **LY3007113**.[\[4\]](#)

Validation Parameters:

- Interassay Accuracy (% relative error): -0.9% to 7.0% for **LY3007113**.[\[4\]](#)
- Interassay Precision (% relative SD): 2.8% to 5.6% for **LY3007113**.[\[4\]](#)



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A generalized workflow for the LC-MS/MS based pharmacokinetic analysis of **LY3007113**.

Conclusion

LY3007113 is a p38 MAPK inhibitor that demonstrated relevant biological activity in preclinical models of cancer. However, the Phase 1 clinical trial revealed a toxicity profile that prevented dose escalation to levels required for a sustained biological effect. While the development of **LY3007113** was discontinued, the data gathered from its investigation contribute to the broader understanding of targeting the p38 MAPK pathway in oncology and the challenges associated with developing inhibitors for this pathway. The lack of a publicly available chemical structure for **LY3007113** limits a full understanding of its structure-activity relationship and physicochemical properties.

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